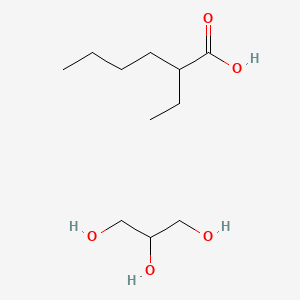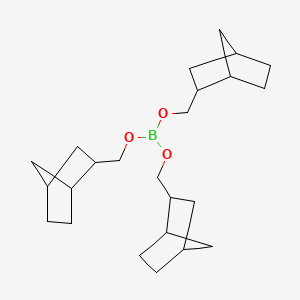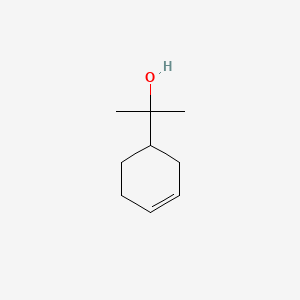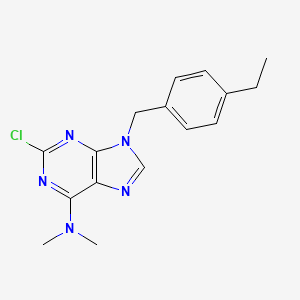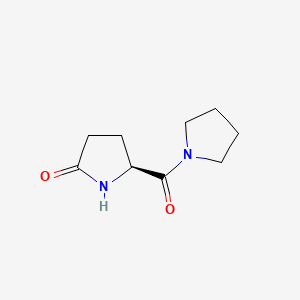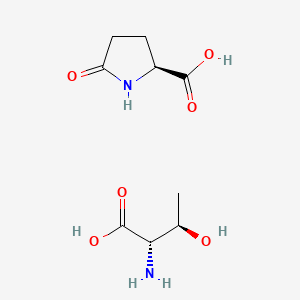
Einecs 285-859-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a combination of 5-oxo-L-proline and L-threonine in a 1:1 ratio. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:
Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.
Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.
Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.
Análisis De Reacciones Químicas
Einecs 285-859-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 285-859-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .
Comparación Con Compuestos Similares
Einecs 285-859-1 can be compared with other similar compounds, such as:
5-oxo-L-proline: A precursor in the synthesis of this compound, known for its role in the gamma-glutamyl cycle.
L-threonine: Another precursor, an essential amino acid involved in protein synthesis and metabolic processes.
5-oxo-L-proline, compound with L-serine (11): Similar to this compound but with L-serine instead of L-threonine, used in similar applications.
The uniqueness of this compound lies in its specific combination of 5-oxo-L-proline and L-threonine, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85153-75-9 |
|---|---|
Fórmula molecular |
C9H16N2O6 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1 |
Clave InChI |
DJKGCEGBSKHVHU-KGYXYDFRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


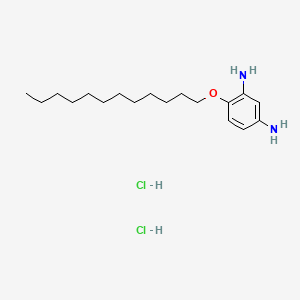





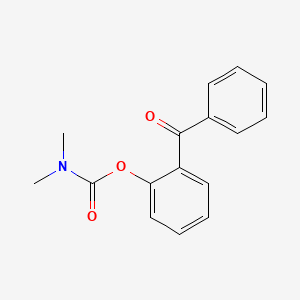
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
